molecular formula C25H27ClN2O B12349998 N-phenyl-N-[1-(phenylmethyl)-4-piperidinyl]-benzamide,monohydrochloride

N-phenyl-N-[1-(phenylmethyl)-4-piperidinyl]-benzamide,monohydrochloride

Cat. No.: B12349998
M. Wt: 406.9 g/mol
InChI Key: YMRHBLUJXGRGNP-UHFFFAOYSA-N
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Description

N-phenyl-N-[1-(phenylmethyl)-4-piperidinyl]-benzamide, monohydrochloride is a synthetic organic compound with the molecular formula C21H26N2O·HCl

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-phenyl-N-[1-(phenylmethyl)-4-piperidinyl]-benzamide typically involves the reaction of N-phenylpiperidin-4-amine with benzyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction mixture is then purified using techniques like recrystallization or chromatography to obtain the pure compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-phenyl-N-[1-(phenylmethyl)-4-piperidinyl]-benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-phenyl-N-[1-(phenylmethyl)-4-piperidinyl]-benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in pain management and anesthesia.

    Industry: Utilized in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of N-phenyl-N-[1-(phenylmethyl)-4-piperidinyl]-benzamide involves its interaction with specific molecular targets in the body. It binds to opioid receptors in the central nervous system, leading to analgesic effects. The compound’s structure allows it to fit into the receptor sites, mimicking the action of natural neurotransmitters and modulating pain signals .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-phenyl-N-[1-(phenylmethyl)-4-piperidinyl]-benzamide is unique due to its specific structural features that confer distinct pharmacological properties. Its ability to interact with opioid receptors makes it a valuable compound for research in pain management and anesthesia .

Properties

Molecular Formula

C25H27ClN2O

Molecular Weight

406.9 g/mol

IUPAC Name

N-(1-benzylpiperidin-4-yl)-N-phenylbenzamide;hydrochloride

InChI

InChI=1S/C25H26N2O.ClH/c28-25(22-12-6-2-7-13-22)27(23-14-8-3-9-15-23)24-16-18-26(19-17-24)20-21-10-4-1-5-11-21;/h1-15,24H,16-20H2;1H

InChI Key

YMRHBLUJXGRGNP-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1N(C2=CC=CC=C2)C(=O)C3=CC=CC=C3)CC4=CC=CC=C4.Cl

Origin of Product

United States

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